2-Chloro-4-hydroxy-5-fluoropyrimidine
Overview
Description
2-Chloro-4-hydroxy-5-fluoropyrimidine, also known as CHFP, is a fluorinated pyrimidine compound that has become increasingly important in recent years due to its wide range of scientific applications. CHFP is a versatile compound that has been used in the synthesis of various compounds and in the development of new drugs and therapies.
Scientific Research Applications
Kinase Inhibitors : Novel compounds containing 2,4-disubstituted-5-fluoropyrimidine, a core similar to 2-Chloro-4-hydroxy-5-fluoropyrimidine, have been synthesized for potential use as kinase inhibitors, which are significant in cancer treatment (Wada et al., 2012).
Enhancing Antitumor Activity : 5-Chloro-2,4-dihydroxypyridine, structurally related to this compound, has been shown to enhance the antitumor activity of fluoropyrimidines by inhibiting dihydropyrimidine dehydrogenase, thus improving the effectiveness of cancer treatment (Takechi et al., 2002).
Antiviral Activity : Derivatives of 5-Chloro-5-fluoro-6-alkoxypyrimidines, which are related to this compound, have shown high antiviral activity against respiratory syncytial virus and human flu viruses (Chernikova et al., 2019).
S-1 in Cancer Therapy : S-1, an oral fluoropyrimidine derivative, contains 5-Chloro-2-4-Dihydroxypyridine, which inhibits the activity of dihydropyrimidine dehydrogenase and enhances the clinical utility of fluoropyrimidines in treating various carcinomas (Chhetri et al., 2016).
Sensitizing Cells to Radiation : Gimeracil, a component of S-1, which is related to this compound, has been found to sensitize cells to radiation by inhibiting homologous recombination, a key process in DNA repair during radiotherapy (Takagi et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that this compound may have potential interactions with various enzymes and proteins, given its structural similarity to other pyrimidine derivatives .
Mode of Action
It’s known that pyrimidine derivatives can interact with various enzymes and proteins, potentially altering their function .
Biochemical Pathways
Given its structural similarity to other pyrimidine derivatives, it may be involved in nucleotide synthesis or other related biochemical pathways .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and overall therapeutic effect .
Result of Action
Given its structural similarity to other pyrimidine derivatives, it may have potential anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of a compound .
Biochemical Analysis
Biochemical Properties
With two nitrogens in the ring, 2-Chloro-4-hydroxy-5-fluoropyrimidine is π electron deficient which facilitates nucleophilic aromatic substitution . It is often used to synthesize active pharmaceutical ingredients (APIs), such as antibiotics . It is also used to synthesize ligands for iridium complexes .
Molecular Mechanism
Its role in facilitating nucleophilic aromatic substitution suggests that it may interact with biomolecules through binding interactions .
Properties
IUPAC Name |
2-chloro-5-fluoro-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(6)3(9)8-4/h1H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLMXYURUPWJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292217 | |
Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155-12-4 | |
Record name | 155-12-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80850 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-5-fluoropyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10292217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Chloro-5-fluoropyrimidin-4-one in the synthesis of antineoplastic agents?
A1: 2-Chloro-5-fluoropyrimidin-4-one serves as a crucial starting material in the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) []. This derivative, FD-2, exhibits antineoplastic properties, meaning it has the potential to inhibit or prevent the growth of tumors. The synthesis process, conducted under normal pressure, highlights the compound's reactivity and its role as a building block for more complex molecules with potential medicinal applications.
Q2: What is the yield of the synthesis reaction using 2-Chloro-5-fluoropyrimidin-4-one as described in the paper?
A2: The research paper reports a high yield of 93% for the synthesis of 2-O-n-butyl-5-fluorouracil (FD-2) from 2-chloro-5-fluoropyrimidin-4-one []. This impressive yield suggests the reaction is efficient and potentially scalable for further development and potential pharmaceutical applications.
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